molecular formula C7H15N3O B14639150 (1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene CAS No. 54717-46-3

(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene

Cat. No.: B14639150
CAS No.: 54717-46-3
M. Wt: 157.21 g/mol
InChI Key: VWHFKKMPOWURGC-UHFFFAOYSA-N
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Description

(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene is an organic compound characterized by the presence of a triazene group, an ethenyloxyethyl moiety, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of an ethenyloxyethyl halide with a triazene derivative in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are crucial in industrial settings to maintain the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The ethenyloxyethyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazene derivatives.

Scientific Research Applications

(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The ethenyloxyethyl moiety may enhance the compound’s solubility and cellular uptake, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-2-ene: Similar structure but with a different position of the triazene group.

    (1E)-1-[2-(Ethenyloxy)ethyl]-3-(methyl)triaz-1-ene: Similar structure with a methyl group instead of a propan-2-yl group.

Uniqueness

(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

54717-46-3

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N-(2-ethenoxyethyldiazenyl)propan-2-amine

InChI

InChI=1S/C7H15N3O/c1-4-11-6-5-8-10-9-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,8,9)

InChI Key

VWHFKKMPOWURGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NN=NCCOC=C

Origin of Product

United States

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